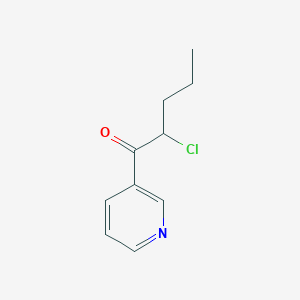

2-Chloro-1-(pyridin-3-yl)pentan-1-one

Description

Properties

CAS No. |

106430-51-7 |

|---|---|

Molecular Formula |

C10H12ClNO |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

2-chloro-1-pyridin-3-ylpentan-1-one |

InChI |

InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3 |

InChI Key |

CGSAGNUPVSURIU-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)C1=CN=CC=C1)Cl |

Canonical SMILES |

CCCC(C(=O)C1=CN=CC=C1)Cl |

Synonyms |

1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its biological activity:

- Antimicrobial Activity : Studies indicate that 2-Chloro-1-(pyridin-3-yl)pentan-1-one exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains with varying degrees of efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results suggest its potential as a lead structure for developing new antimicrobial agents.

- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Disruption of the cell cycle leading to increased cell death.

- Reactive Oxygen Species (ROS) Generation : Elevation of ROS levels contributing to cytotoxic effects on tumor cells.

Materials Science

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance the properties of materials, such as polymers and coatings.

Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce neuronal loss and improve cognitive function in animal models, suggesting potential therapeutic applications for neurodegenerative diseases.

Inflammation Model

In a rodent model of inflammation, treatment with the compound resulted in decreased inflammatory markers and improved clinical scores. This highlights its potential role in managing inflammatory conditions.

Agrochemical Applications

The compound has been investigated for its use as a pesticide. Its structural properties allow it to interact effectively with biological targets, making it suitable for controlling pests in agricultural settings.

Research Findings and Structure–Activity Relationship (SAR)

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. SAR studies have indicated that modifications to the alkyl chain length and substitutions on the pyridine ring significantly impact potency and selectivity against target enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-Chloro-1-(pyridin-3-yl)pentan-1-one and related compounds:

| Compound Name | R1 (Carbonyl Position) | R2 (C2 Position) | Key Functional Groups |

|---|---|---|---|

| This compound | Pyridin-3-yl | Chlorine | Pyridine ring, β-chloro substituent |

| α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) | Phenyl | Pyrrolidinyl | Phenyl ring, tertiary amine |

| MDPV (3,4-Methylenedioxypyrovalerone) | 3,4-Methylenedioxyphenyl | Pyrrolidinyl | Benzodioxole ring, tertiary amine |

| 4F-3Me-α-PVP (MFPVP) | 4-Fluoro-3-methylphenyl | Pyrrolidinyl | Fluorophenyl, tertiary amine |

| 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one | Pyridin-2-yl | Benzyl, Phenyl | Pyridine (N at C2), aromatic groups |

Key Observations:

- Pyridine vs.

- Chlorine vs. Pyrrolidinyl: The β-chloro substituent replaces the pyrrolidinyl group found in α-PVP and MDPV, eliminating the tertiary amine critical for monoamine transporter inhibition (a hallmark of stimulant cathinones) . This suggests divergent pharmacological profiles.

- Positional Isomerism: The pyridin-3-yl group differs from the pyridin-2-yl analog (), where nitrogen placement alters hydrogen-bonding patterns and crystal packing .

Physical and Chemical Properties

| Property | This compound | α-PVP HCl | MDPV HCl | 4F-3Me-α-PVP HCl |

|---|---|---|---|---|

| Physical State | Likely crystalline solid* | White crystalline | White crystalline | Crystalline |

| Solubility (Polar Solvents) | Moderate (inferred from pyridine) | ~20 mg/mL in EtOH | Soluble in H2O, MeOH | Data limited |

| Stability | Chlorine may increase hydrolytic stability | Stable in dry conditions | Stable as HCl salt | Likely stable |

*Inference: Pyridine-containing analogs (e.g., ) often form crystalline solids, with coloration (e.g., light yellow) depending on purity .

Electronic Effects:

- The pyridine ring’s nitrogen participates in hydrogen bonding, as seen in crystal structures of related compounds (e.g., ), which may influence aggregation states .

Preparation Methods

Radical Pathway Selectivity

In radical alkylation, the chlorine atom’s electronegativity may polarize the alkyl radical, directing addition to the pyridine’s electron-deficient C3 position. Computational modeling using density functional theory (DFT), as applied to quinoline derivatives, could predict transition-state energies and optimize reaction coordinates.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(pyridin-3-yl)pentan-1-one, and how can yield and purity be maximized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. Key considerations:

- Chlorination Agents : Use POCl₃ or SOCl₂ for ketone chlorination, ensuring anhydrous conditions to avoid hydrolysis .

- Solvent Selection : Dichloromethane or THF is preferred for stability and solubility .

- Temperature Control : Maintain 0–5°C during exothermic reactions to suppress side products.

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Friedel-Crafts | 68–72 | >95 | AlCl₃ catalyst, 0°C, 12 h |

| Nucleophilic Substitution | 55–60 | 90–93 | Pyridine base, THF, reflux |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

Q. How should researchers purify this compound, and what solvents are compatible?

Methodological Answer:

- Recrystallization : Use ethyl acetate/hexane (3:1) for high-purity crystals .

- Column Chromatography : Silica gel with 20% ethyl acetate in hexane; monitor by TLC (Rf ~0.4) .

- Avoid Protic Solvents : Methanol or water may hydrolyze the chloro group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate electrophilicity at the carbonyl carbon .

- Transition State Analysis : Identify energy barriers for SN2 pathways using Gaussian or ORCA .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data for this compound?

Methodological Answer:

- X-ray Crystallography : Validate bond lengths (e.g., C-Cl = 1.79 Å) and angles (e.g., C-C-Cl = 112°) against computational models .

- Dynamic NMR : Detect conformational flexibility in solution if solid-state and solution data differ .

- Cross-Validation : Compare with structurally analogous compounds (e.g., 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one) .

Q. How does steric hindrance from the pyridin-3-yl group influence stereochemical outcomes in reactions?

Methodological Answer:

- Steric Maps : Generate using Mercury software to visualize spatial constraints around the ketone .

- Kinetic vs. Thermodynamic Control : At low temperatures, bulky pyridine directs nucleophiles to less hindered sites .

- Case Study : Compare with 2-chloro-1-(4-hydroxyphenyl)ethanone, where para-substitution reduces steric effects .

Q. What byproducts form during synthesis, and how are they identified and mitigated?

Methodological Answer:

- Common Byproducts :

- Di-chlorinated products : From over-reaction; suppress by limiting chlorinating agent .

- Pyridine N-oxide : Oxidized under acidic conditions; avoid excess HCl .

- Analytical Tools :

Q. How do storage conditions affect the compound’s stability, and what degradation products arise?

Methodological Answer:

-

Stability Data :

-

Degradation Pathways :

Condition Degradation Product Mechanism Moisture Hydroxyketone Nucleophilic hydrolysis Light exposure Radical dimerization byproducts Photoinitiated coupling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.